![molecular formula C21H24N4O3S3 B2731089 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101878-80-1](/img/structure/B2731089.png)
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Beschreibung
The compound "(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone" is a structurally complex molecule featuring a piperazine core substituted with a 4-methylbenzo[d]thiazol moiety and a pyrrolidin-2-ylmethanone group sulfonylated at the thiophen-2-yl position. The benzo[d]thiazol group may enhance binding affinity to targets like kinases or GPCRs, while the thiophene sulfonyl moiety could improve solubility and metabolic stability .
Eigenschaften
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S3/c1-15-5-2-7-17-19(15)22-21(30-17)24-12-10-23(11-13-24)20(26)16-6-3-9-25(16)31(27,28)18-8-4-14-29-18/h2,4-5,7-8,14,16H,3,6,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRLUDPWUSFWJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone , identified by its CAS number 900001-32-3 , has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 490.7 g/mol . Its structure incorporates a piperazine ring linked to a thiazole moiety, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C22H26N4O3S3 |
Molecular Weight | 490.7 g/mol |
CAS Number | 900001-32-3 |
Anticonvulsant Activity
Research indicates that compounds containing thiazole and piperazine structures often exhibit anticonvulsant properties. For instance, derivatives similar to the target compound have shown effective protection in seizure models, suggesting a potential for treating epilepsy . The structure–activity relationship (SAR) studies indicate that modifications in the thiazole and piperazine moieties can significantly influence anticonvulsant efficacy.
Antitumor Activity
Thiazole derivatives have been reported to possess anticancer properties. A study demonstrated that thiazole-containing compounds could inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The target compound's structure suggests it may interact with similar cellular pathways, potentially leading to anticancer effects.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound's unique structure may enhance its ability to penetrate bacterial membranes, thereby exhibiting antibacterial activity against various strains . Preliminary studies suggest that modifications in the thiophenes and sulfonyl groups could optimize its antimicrobial efficacy.
Case Studies
-
Anticonvulsant Efficacy
A study focused on thiazole derivatives revealed that compounds with similar structural motifs exhibited significant anticonvulsant effects in animal models. The target compound's potential as an anticonvulsant was supported by its structural similarities to active analogs . -
Antitumor Potential
In vitro studies demonstrated that several thiazole-based compounds could inhibit tumor growth in various cancer cell lines, including breast and prostate cancer. The mechanism involved apoptosis induction and inhibition of proliferation pathways, indicating a promising therapeutic application for the target compound . -
Antimicrobial Studies
Research on thiazole derivatives highlighted their effectiveness against resistant bacterial strains. The target compound's ability to disrupt bacterial cell wall synthesis was noted as a critical factor in its antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
Target of Action
The compound is believed to interact with multiple biological targets, including:
- Dopamine receptors
- Serotonin receptors
These interactions suggest its potential as an antagonist in neuropharmacology, influencing mood and behavior.
Mode of Action
Similar compounds have demonstrated the ability to bind to their targets, inhibiting receptor activity. This mechanism underlies the potential therapeutic effects observed in various studies.
Biochemical Pathways
Research indicates that the compound may affect biochemical pathways related to:
- Dopaminergic signaling
- Serotonergic signaling
Such interactions could lead to downstream effects impacting neurotransmission and cellular responses.
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. For instance, synthesized compounds similar to (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone displayed moderate to high activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5e | E. coli | 12 µg/mL |
5k | S. aureus | 10 µg/mL |
5g | P. aeruginosa | 15 µg/mL |
These results suggest that the structural components enhance the antimicrobial efficacy of the compounds.
Antitumor Activity
The compound has also been evaluated for its potential antitumor properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through mechanisms such as:
- Up-regulation of pro-apoptotic proteins
- Down-regulation of anti-apoptotic proteins
This suggests a promising avenue for developing new anticancer therapies.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated a series of benzothiazole and piperazine derivatives, including the target compound, for their antimicrobial activity against common pathogens. The findings indicated significant efficacy, supporting further exploration in clinical settings .
- Antitumor Mechanisms : Another research effort focused on the apoptotic pathways activated by thiazole derivatives in human liver cancer cells. The results highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .
- Neuropharmacological Studies : Investigations into similar compounds have revealed their potential as neuroleptics, affecting mood disorders by modulating serotonin and dopamine pathways .
Vergleich Mit ähnlichen Verbindungen
Key Insights :
- The benzo[d]thiazol group in the target compound may offer superior π-π stacking compared to phenyl or nitrophenyl substituents, critical for receptor binding .
- The sulfonylated pyrrolidine moiety introduces a polar sulfonyl group, likely improving aqueous solubility over non-sulfonylated analogs like MK37 .
Computational Similarity Analysis
Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients, the target compound would exhibit moderate similarity (~0.6–0.7) to MK37 and MK41 due to shared piperazine-thiophene motifs.
Q & A
What are the established synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
Classification: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:
Piperazine Core Formation: Reacting a substituted benzo[d]thiazole with a piperazine derivative under nucleophilic substitution conditions.
Sulfonylation of Pyrrolidine: Introducing the thiophen-2-ylsulfonyl group via sulfonylation of pyrrolidine using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine).
Coupling Reaction: Linking the sulfonylated pyrrolidine to the piperazine-benzo[d]thiazole moiety via a carbonyl group, often using a coupling reagent like EDC/HOBt.
Key Optimization Parameters:
- Temperature: Controlled heating (e.g., 60–80°C) improves reaction kinetics without decomposition .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reactivity .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) accelerates ring-forming steps .
Purification via column chromatography or recrystallization ensures >95% purity .
How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
Classification: Advanced
Methodological Answer:
Contradictions in SAR data often arise from variable substituent effects or assay conditions. Strategies include:
Systematic Substituent Variation: Synthesize analogs with targeted modifications (e.g., replacing the methyl group on benzo[d]thiazole with halogens) to isolate electronic or steric effects .
Biochemical Assays: Compare activity across standardized assays (e.g., enzyme inhibition IC₅₀, MIC for antimicrobial activity) to minimize protocol-dependent variability .
Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .
Meta-Analysis: Aggregate data from multiple studies to identify trends masked by outliers .
What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
Classification: Basic
Methodological Answer:
Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and confirms sulfonylation .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₈N₄O₃S₂: ~485.6) .
Purity Assessment:
- HPLC: Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water mobile phase) quantify purity (>98%) .
- TLC: Monitors reaction progress using silica gel plates and UV visualization .
What strategies are effective in optimizing the pharmacokinetic profile of this compound for in vivo studies?
Classification: Advanced
Methodological Answer:
Solubility Enhancement:
- Introduce hydrophilic groups (e.g., -OH, -COOH) on the pyrrolidine ring to improve aqueous solubility .
- Use co-solvents (e.g., cyclodextrins) for formulations .
Metabolic Stability:
- Replace labile groups (e.g., methyl on benzo[d]thiazole with trifluoromethyl) to reduce CYP450-mediated oxidation .
Plasma Protein Binding:
- Measure binding affinity via equilibrium dialysis; modify sulfonyl groups to lower albumin interaction .
How does the presence of the thiophen-2-ylsulfonyl group influence the compound's reactivity and biological activity?
Classification: Advanced
Methodological Answer:
- Reactivity: The sulfonyl group acts as an electron-withdrawing moiety, increasing electrophilicity of adjacent carbonyl groups, which facilitates nucleophilic attacks (e.g., by serine in enzyme active sites) .
- Biological Activity:
- Antimicrobial Action: The thiophene ring enhances membrane penetration via hydrophobic interactions .
- Enzyme Inhibition: Sulfonyl oxygen atoms form hydrogen bonds with catalytic residues (e.g., in cyclooxygenase) .
What in vitro models are recommended for preliminary assessment of this compound's antimicrobial potential?
Classification: Basic
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Assays: Evaluate bactericidal/fungicidal kinetics over 24 hours .
- Biofilm Inhibition: Use crystal violet staining on C. albicans biofilms .
What computational approaches are employed to predict target interactions and binding modes?
Classification: Advanced
Methodological Answer:
Molecular Docking:
- Use AutoDock or Schrödinger Suite to dock the compound into target pockets (e.g., histamine H₄ receptor) .
Molecular Dynamics (MD) Simulations:
- Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interaction persistence .
QSAR Modeling:
- Build regression models (e.g., using MOE) correlating substituent properties (e.g., logP) with activity .
Physical and Chemical Properties (Representative Data)
Property | Typical Value/Description | Evidence Source |
---|---|---|
Molecular Weight | ~550–600 g/mol (estimated) | |
Solubility in DMSO | >10 mM (common for analogs) | |
LogP (Predicted) | ~3.5–4.2 (indicates lipophilicity) | |
Melting Point | 180–200°C (decomposition observed) |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.